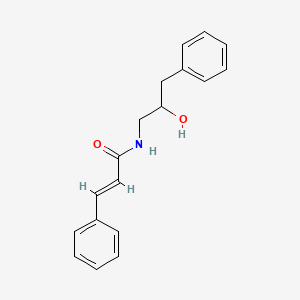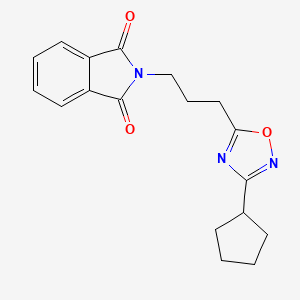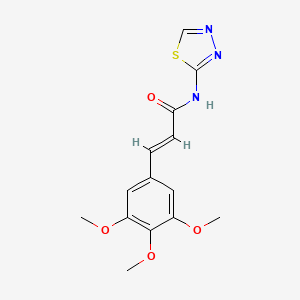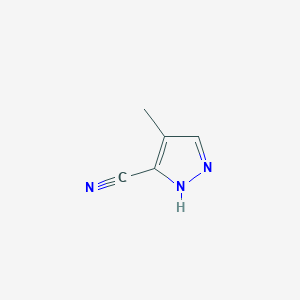
N-(2-hydroxy-3-phenylpropyl)cinnamamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of cinnamamides, including N-(2-hydroxy-3-phenylpropyl)cinnamamide, has been carried out using various methods. One method involves the derivatization of hydroxycinnamamides to trans-N-benzylhydroxycinnamamides . Another method involves the synthesis of cinnamamides from methyl cinnamates and phenylethylamines catalyzed by Lipozyme® TL IM in continuous-flow microreactors .Molecular Structure Analysis
The molecular structure of N-(2-hydroxy-3-phenylpropyl)cinnamamide is represented by the molecular formula C18H19NO2.Chemical Reactions Analysis
The chemical reactions involved in the synthesis of N-(2-hydroxy-3-phenylpropyl)cinnamamide include acetylation, chlorination, amidation, and deacetylation . The reaction parameters and broad substrate range of the new method were studied .Applications De Recherche Scientifique
Synthesis of Cinnamamides
Cinnamamides are synthesized from methyl cinnamates and phenylethylamines, catalyzed by Lipozyme® TL IM in continuous-flow microreactors . This method is highly efficient, with a maximum conversion of 91.3% under optimal conditions . The process features short residence time, mild reaction conditions, and easy control of the reaction process .
Anti-Inflammatory and Analgesic Activity
Some derivatives of cinnamamides have shown anti-inflammatory and/or analgesic activity . This makes them potential candidates for the development of novel anti-inflammatory agents.
Antimicrobial Activity
Cinnamic acid, a plant metabolite from which N-(2-hydroxy-3-phenylpropyl)cinnamamide is derived, has antimicrobial properties . Its synthetic derivatives often exhibit stronger biological activities .
Anticancer Activity
N-(2-hydroxy-3-phenylpropyl)cinnamamide and its derivatives have potential as anticancer agents . They have been evaluated for their cytotoxic effects on various cancer cell lines .
Antioxidant Activity
Cinnamic acid and its derivatives, including N-(2-hydroxy-3-phenylpropyl)cinnamamide, have antioxidant properties . They have been evaluated using 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2′–azino–bis (3–ethylbenzthiazoline–6–sulfonic acid) (ABTS) assays .
Cardioprotective Activity
Cinnamic acid, from which N-(2-hydroxy-3-phenylpropyl)cinnamamide is derived, has been shown to prevent vasoconstriction and reduce the risk of complications of hypertension .
Mécanisme D'action
While the exact mechanism of action for N-(2-hydroxy-3-phenylpropyl)cinnamamide is not explicitly mentioned in the search results, cinnamamides have been incorporated in several synthetic compounds with therapeutic potentials including neuroprotective, anti-microbial, anti-tyrosinase, and anti-inflammatory properties .
Safety and Hazards
Propriétés
IUPAC Name |
(E)-N-(2-hydroxy-3-phenylpropyl)-3-phenylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO2/c20-17(13-16-9-5-2-6-10-16)14-19-18(21)12-11-15-7-3-1-4-8-15/h1-12,17,20H,13-14H2,(H,19,21)/b12-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWMXDHKWCDWAKC-VAWYXSNFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(CNC(=O)C=CC2=CC=CC=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CC(CNC(=O)/C=C/C2=CC=CC=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-hydroxy-3-phenylpropyl)cinnamamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![N-(2-(dimethylamino)ethyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)furan-2-carboxamide hydrochloride](/img/structure/B2565051.png)
![2-[9-(4-ethylphenyl)-1,7-dimethyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetamide](/img/structure/B2565052.png)
![(Z)-3-[1-(4-Methoxyphenyl)-2,5-dimethylpyrrol-3-yl]-2-(morpholine-4-carbonyl)prop-2-enenitrile](/img/structure/B2565053.png)
![1-(4-Chlorophenyl)-2-((3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)ethanone](/img/structure/B2565058.png)
![Methyl 3-[(pyrrolidin-1-ylcarbonothioyl)amino]thiophene-2-carboxylate](/img/structure/B2565061.png)
![[4-Methyl-2-(oxolan-2-ylmethoxy)phenyl]methanamine;hydrochloride](/img/structure/B2565062.png)


